molecular formula C6H11BrN4S B1671750 Imetit dihydrobromide CAS No. 32385-58-3

Imetit dihydrobromide

Cat. No.: B1671750
CAS No.: 32385-58-3
M. Wt: 251.15 g/mol
InChI Key: FIXBOCUGFDYGEM-UHFFFAOYSA-N
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Mechanism of Action

Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .

Mode of Action

This compound acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.

Biochemical Pathways

Upon binding to the H3 and H4 receptors, this compound mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.

Pharmacokinetics

It is known to be centrally active following systemic administration .

Result of Action

The primary result of this compound’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imetit dihydrobromide involves the reaction of 2-(imidazol-4-yl)ethylamine with thiourea, followed by treatment with hydrobromic acid to yield the dihydrobromide salt . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Imetit dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, ethanol, dichloromethane

Major Products:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted imidazole derivatives

Scientific Research Applications

Imetit dihydrobromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Histamine: The natural ligand for H3 and H4 receptors.

    Thioperamide: An antagonist of H3 and H4 receptors.

    Clobenpropit: A mixed agonist/antagonist for H3 and H4 receptors.

Uniqueness of Imetit Dihydrobromide: this compound is unique due to its high selectivity and potency for H3 and H4 receptors. Unlike histamine, which has broad activity across all histamine receptors, this compound specifically targets H3 and H4 receptors, making it a valuable tool for studying these receptors’ specific roles .

Properties

CAS No.

32385-58-3

Molecular Formula

C6H11BrN4S

Molecular Weight

251.15 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C6H10N4S.BrH/c7-6(8)11-2-1-5-3-9-4-10-5;/h3-4H,1-2H2,(H3,7,8)(H,9,10);1H

InChI Key

FIXBOCUGFDYGEM-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCSC(=N)N.Br.Br

Canonical SMILES

C1=C(NC=N1)CCSC(=N)N.Br

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Imetit Dihydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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